N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an isoxazole ring, a pyrazolo[3,4-b]pyridine core, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a nitrone reacts with an alkyne to form the isoxazole ring . The pyrazolo[3,4-b]pyridine core can be synthesized through a series of condensation reactions involving appropriate pyridine and pyrazole derivatives . The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethyl-4-isoxazolyl derivatives.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar pyrazolo[3,4-b]pyridine cores.
Thienyl Compounds: Compounds containing thienyl groups, such as thiophene derivatives.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H17N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2S/c1-9-15-12(18(24)20-16-10(2)22-25-11(16)3)8-13(14-6-5-7-26-14)19-17(15)23(4)21-9/h5-8H,1-4H3,(H,20,24) |
InChI Key |
GOJCJZWSRHIFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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